molecular formula C20H26N2O7 B12279242 Azd-peg2-acid

Azd-peg2-acid

Cat. No.: B12279242
M. Wt: 406.4 g/mol
InChI Key: ISVXAOFJPGUMDS-UHFFFAOYSA-N
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Description

Azd-peg2-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azd-peg2-acid is synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group onto a PEG backbone. The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group is introduced through oxidation reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial production methods also focus on optimizing reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Azd-peg2-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted azides.

    Click Chemistry: Formation of triazole linkages

Scientific Research Applications

Azd-peg2-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a linker in Click Chemistry reactions.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Azd-peg2-acid involves its ability to form stable linkages with other molecules through its azide and carboxylic acid groups. The azide group can participate in Click Chemistry reactions to form triazole linkages, while the carboxylic acid group can react with primary amines to form amide bonds. These reactions enable the compound to act as a versatile linker in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an azide group and a terminal carboxylic acid, which allows it to participate in a wide range of chemical reactions. Its hydrophilic PEG spacer increases solubility in aqueous media, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

IUPAC Name

3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H26N2O7/c23-17(8-11-28-13-14-29-12-9-20(26)27)21-16-4-1-15(2-5-16)3-6-18(24)22-10-7-19(22)25/h1-2,4-5H,3,6-14H2,(H,21,23)(H,26,27)

InChI Key

ISVXAOFJPGUMDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O

Origin of Product

United States

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